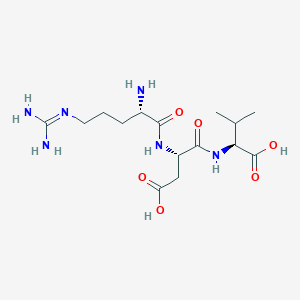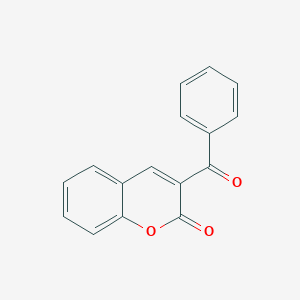
トロンボキサン B3
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
トロンボキサンB3は、アラキドン酸から生じる生物活性脂質であるトロンボキサンファミリーに属しています。トロンボキサンB3は、シクロオキシゲナーゼ代謝経路によって生成されるプロスタグランジンアナログです。 それは血小板および血管内皮細胞で生成され、血小板凝集および血管収縮を含むさまざまな生理学的プロセスにおいて役割を果たしています .
科学的研究の応用
トロンボキサンB3は、以下を含む多くの科学研究における応用があります。
化学: シクロオキシゲナーゼ経路およびエイコサノイドの合成を研究するためのモデル化合物として使用されます。
生物学: トロンボキサンB3は、心血管疾患の理解に不可欠な血小板凝集および血管収縮におけるその役割について研究されています。
医学: トロンボキサンB3に関する研究は、血栓症や高血圧などの状態を治療するためのトロンボキサン経路を標的とする治療薬の開発に貢献しています。
作用機序
トロンボキサンB3は、Gタンパク質共役受容体であるトロンボキサン受容体に結合することによってその効果を発揮します。結合すると、血小板凝集および血管収縮につながる細胞内シグナル伝達経路を活性化します。 主な分子標的は、トロンボキサン受容体および血管緊張および血小板機能の調節に関与するさまざまな下流のシグナル伝達分子です .
類似の化合物:
トロンボキサンA2: 強力な血管収縮薬および血小板凝集薬ですが、トロンボキサンB3よりも不安定です。
トロンボキサンB2: トロンボキサンA2の安定な代謝産物であり、類似の生物活性を示しますが、安定性のプロファイルが異なります。
トロンボキサンB3の独自性: トロンボキサンB3は、魚油などの食事源に由来するエイコサペンタエン酸から生成されるという点で独特です。 これは、トロンボキサンA2よりも効力が弱くなりますが、それでも生物学的に活性であり、心血管機能の調節における独自の役割に貢献しています .
生化学分析
Biochemical Properties
Thromboxane B3 interacts with several enzymes and proteins. It is a product of the cyclooxygenase (COX) metabolic pathway, specifically derived from arachidonic acid . The enzymes involved in its synthesis include cyclooxygenase and thromboxane synthase . These interactions are crucial for the formation of Thromboxane B3.
Cellular Effects
Thromboxane B3 has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, Thromboxane B3 is known to augment cellular immune responses and inflammatory tissue injury .
Molecular Mechanism
Thromboxane B3 exerts its effects at the molecular level through several mechanisms. It binds to any of the thromboxane receptors, G-protein-coupled receptors coupled to the G protein Gq . This binding interaction leads to various cellular responses, including vasoconstriction and platelet aggregation .
Temporal Effects in Laboratory Settings
The effects of Thromboxane B3 can change over time in laboratory settings. It has been reported that Thromboxane B3 is involved in critical events for ovulation and regulates extracellular PGE2 concentration for follicular development in the ovaries
Dosage Effects in Animal Models
The effects of Thromboxane B3 can vary with different dosages in animal models. For instance, Thromboxane inhibitors have been shown to prolong graft survival and improve graft function in animal models of rejection
Metabolic Pathways
Thromboxane B3 is involved in the cyclooxygenase (COX) metabolic pathway . It is derived from arachidonic acid, which is metabolized by the enzymes cyclooxygenase and thromboxane synthase to form Thromboxane B3 .
Transport and Distribution
It is known that Thromboxane B3 is generated from arachidonic acid in platelets and vascular endothelial cells , suggesting that it may be transported and distributed through these cells.
Subcellular Localization
Given that it is synthesized in platelets and vascular endothelial cells , it is likely that Thromboxane B3 is localized in these cells
準備方法
合成経路および反応条件: トロンボキサンB3は、シクロオキシゲナーゼおよびトロンボキサンシンターゼ酵素の作用によってアラキドン酸から合成されます。 このプロセスには、アラキドン酸をプロスタグランジンH2に変換することが含まれ、次にトロンボキサンA3に変換され、その後トロンボキサンB3に変換されます .
工業的生産方法: トロンボキサンB3の工業的生産は、通常、生物学的供給源からアラキドン酸を抽出し精製してから、シクロオキシゲナーゼおよびトロンボキサンシンターゼを使用して酵素的に変換することを含みます。反応条件は、収量と純度を最適化するために注意深く制御されます。
化学反応の分析
反応の種類: トロンボキサンB3は、以下を含むさまざまな化学反応を起こします。
酸化: トロンボキサンB3は酸化されて異なる代謝産物を生成できます。
還元: 特定の条件下で還元されて、他の生物活性化合物を生成できます。
置換: トロンボキサンB3は、官能基が他の官能基に置き換わる置換反応に関与できます。
一般的な試薬および条件:
酸化剤: 一般的な酸化剤には、過酸化水素および過マンガン酸カリウムが含まれます。
還元剤: 水素化ホウ素ナトリウムおよび水素化リチウムアルミニウムは、還元剤としてよく使用されます。
置換試薬: 目的の生成物に応じて、さまざまな有機試薬を置換反応に使用できます。
生成される主要な生成物: これらの反応から生成される主要な生成物には、トロンボキサンB3のさまざまな水酸化およびカルボキシル化誘導体があり、これらは異なる生物活性を示します .
類似化合物との比較
Thromboxane A2: A potent vasoconstrictor and platelet aggregator, but more unstable than thromboxane B3.
Thromboxane B2: A stable metabolite of thromboxane A2, with similar biological activities but different stability profiles.
Uniqueness of Thromboxane B3: Thromboxane B3 is unique due to its formation from eicosapentaenoic acid, which is derived from dietary sources like fish oil. This makes it less potent than thromboxane A2 but still biologically active, contributing to its distinct role in modulating cardiovascular functions .
特性
CAS番号 |
71953-80-5 |
|---|---|
分子式 |
C20H32O6 |
分子量 |
368.5 g/mol |
IUPAC名 |
(E)-7-[4,6-dihydroxy-2-[(1E,5E)-3-hydroxyocta-1,5-dienyl]oxan-3-yl]hept-5-enoic acid |
InChI |
InChI=1S/C20H32O6/c1-2-3-6-9-15(21)12-13-18-16(17(22)14-20(25)26-18)10-7-4-5-8-11-19(23)24/h3-4,6-7,12-13,15-18,20-22,25H,2,5,8-11,14H2,1H3,(H,23,24)/b6-3+,7-4+,13-12+ |
InChIキー |
OYPPJMLKAYYWHH-OHVJZDGFSA-N |
SMILES |
CCC=CCC(C=CC1C(C(CC(O1)O)O)CC=CCCCC(=O)O)O |
異性体SMILES |
CC/C=C/CC(/C=C/C1C(C(CC(O1)O)O)C/C=C/CCCC(=O)O)O |
正規SMILES |
CCC=CCC(C=CC1C(C(CC(O1)O)O)CC=CCCCC(=O)O)O |
物理的記述 |
Solid |
同義語 |
thromboxane B3 TXB3 |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How is TXB3 formed in the body?
A1: TXB3 is formed through the enzymatic metabolism of EPA. Following the release of EPA from membrane phospholipids, typically by phospholipase A2, it becomes a substrate for cyclooxygenase and subsequently thromboxane synthase, ultimately yielding TXA3. TXA3 is unstable and rapidly hydrolyzes to form TXB3. [, , , ]
Q2: How does dietary intake of EPA affect TXB3 levels?
A2: Dietary supplementation with EPA-rich sources, like fish oil, significantly elevates TXB3 levels in the body. This effect has been observed in various studies where participants consuming EPA demonstrated increased TXB3 production in platelets and higher urinary excretion of TXB3 metabolites. [, , , , , ]
Q3: What are the biological effects of TXB3 compared to TXB2?
A3: TXB3 is known to have significantly weaker pro-aggregatory effects on platelets compared to TXB2, which is a potent inducer of platelet aggregation. This difference arises from their different fatty acid precursors and has implications for their respective roles in cardiovascular health. [, , , , , ]
Q4: Does TXB3 have any other biological activities besides its effects on platelets?
A4: While the effects of TXB3 on platelet aggregation are well-documented, research on its other biological activities is ongoing. Studies suggest potential roles in inflammation modulation, possibly contributing to the beneficial effects observed with omega-3 fatty acid intake. [, , , ]
Q5: What analytical techniques are commonly used to detect and quantify TXB3?
A5: Gas chromatography coupled with mass spectrometry (GC/MS) is widely employed for the identification and quantification of TXB3. This technique offers high sensitivity and specificity, allowing for accurate measurements in various biological samples. [, , , ]
Q6: Are there any alternative methods for analyzing TXB3?
A6: Besides GC/MS, other techniques like high-performance liquid chromatography coupled with enzyme-linked immunosorbent assay (HPLC/ELISA) have been developed for TXB3 analysis. These methods offer advantages in terms of sample preparation and throughput, making them suitable for specific research applications. [, , , ]
Q7: Can TXB3 levels serve as a marker for EPA intake and metabolism?
A7: Yes, TXB3 levels are considered a reliable marker for assessing EPA intake and metabolism. Studies have shown a direct correlation between dietary EPA consumption and increased TXB3 levels, indicating its role as a valuable biomarker. [, , , , ]
Q8: What are some future research directions for understanding TXB3 better?
A9: Future research should focus on: - Detailed characterization of TXB3 receptors and downstream signaling pathways. [] - Investigating the potential therapeutic applications of modulating TXB3 levels in specific diseases. [, , ] - Developing more efficient and cost-effective analytical methods for large-scale clinical studies. [, , ] - Exploring the interplay between TXB3 and other lipid mediators in health and disease. [, , ]
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






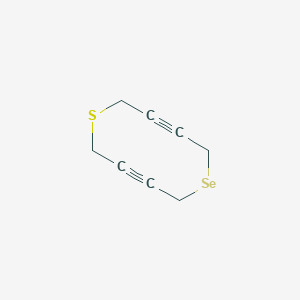

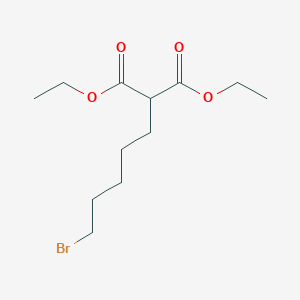
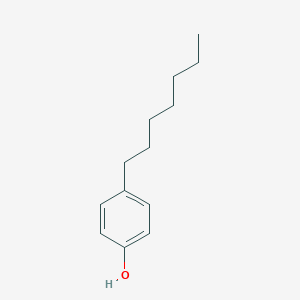
![Quinoxaline, 2-[(3,4-dihydro-1(2H)-quinolinyl)methyl]-3-methyl-](/img/structure/B162535.png)


